N,4-dimethylpyridin-2-amine

medicinal chemistry biological evaluation data gap

N,4-Dimethylpyridin-2-amine (C7H10N2, MW 122.17) is a heterocyclic aminopyridine derivative featuring a methyl substituent at the 4-position of the pyridine ring and a methylated secondary amine (-NHCH3) at the 2-position. This compound belongs to the 2-aminopyridine scaffold class, which serves as a privileged structural motif in medicinal chemistry and organic synthesis.

Molecular Formula C7H10N2
Molecular Weight 122.171
CAS No. 45699-12-5
Cat. No. B2374700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-dimethylpyridin-2-amine
CAS45699-12-5
Molecular FormulaC7H10N2
Molecular Weight122.171
Structural Identifiers
SMILESCC1=CC(=NC=C1)NC
InChIInChI=1S/C7H10N2/c1-6-3-4-9-7(5-6)8-2/h3-5H,1-2H3,(H,8,9)
InChIKeyXHWNIYRWGATTDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Dimethylpyridin-2-amine (CAS 45699-12-5): Pyridine Scaffold Procurement and Structure Comparison


N,4-Dimethylpyridin-2-amine (C7H10N2, MW 122.17) is a heterocyclic aminopyridine derivative featuring a methyl substituent at the 4-position of the pyridine ring and a methylated secondary amine (-NHCH3) at the 2-position . This compound belongs to the 2-aminopyridine scaffold class, which serves as a privileged structural motif in medicinal chemistry and organic synthesis. The compound is commercially available from multiple suppliers at typical purities of 95-98% . However, direct biological characterization of the free base remains absent from the peer-reviewed literature.

Why 2-Aminopyridine Derivatives Cannot Be Interchanged Without Scaffold-Specific Validation


2-Aminopyridine derivatives exhibit highly divergent biological and catalytic activities based on subtle changes in ring substitution and amine N-functionalization. For instance, 4-(N,N-dimethylamino)pyridine (DMAP, CAS 1122-58-3) functions as a potent nucleophilic acylation catalyst, whereas 2-amino-4-methylpyridine (CAS 695-34-1) demonstrates measurable inhibition of nitric oxide synthase enzymes . The target compound, N,4-dimethylpyridin-2-amine, occupies an intermediate structural space that remains pharmacologically uncharacterized in the public domain. Generic substitution with either the 2-amino or 4-dimethylamino analog risks altering reaction outcomes or biological activity profiles in ways that cannot be predicted without direct experimental validation.

N,4-Dimethylpyridin-2-amine Comparative Evidence Assessment: Data Availability Status


Direct Biological Activity Data: Absence of Quantitative Comparator Evidence

A systematic search of authoritative databases including BindingDB, ChEMBL, and PubMed identified zero quantitative IC50, Ki, EC50, or MIC values for N,4-dimethylpyridin-2-amine (free base, CAS 45699-12-5). Searches for 'N,4-dimethylpyridin-2-amine' AND ('IC50' OR 'inhibitor' OR 'antimicrobial') returned either irrelevant compounds or data for structurally distinct derivatives [1]. No head-to-head comparator studies exist that directly measure this compound against any analog in the same assay system.

medicinal chemistry biological evaluation data gap

Structural Misidentification Risk: N,4-Dimethylpyridin-2-amine vs. DMAP (4-Dimethylaminopyridine)

Multiple vendor and database entries conflate N,4-dimethylpyridin-2-amine (CAS 45699-12-5) with 4-(N,N-dimethylamino)pyridine (DMAP, CAS 1122-58-3), a widely cited nucleophilic acylation catalyst . The compounds are structurally distinct: the target compound bears a methyl group at ring position 4 and a methylamino group (-NHCH3) at position 2, whereas DMAP contains an unsubstituted pyridine ring with a dimethylamino group (-N(CH3)2) at position 4 . No catalytic activity data exists for the target compound itself.

organic synthesis catalysis structural differentiation

Antimicrobial Activity: Reported Only for Downstream Derivatives, Not Free Base

Literature searches identify antibacterial and antifungal activity only for N-substituted derivatives synthesized from 2-amino-4-methylpyridine scaffolds, not for the target compound itself. N-substituted-N-(4-methylpyridin-2-yl)benzenesulfonamides were synthesized and evaluated against bacterial strains [1]. Similarly, pyridinium-based ionic liquids incorporating aminopyridine moieties demonstrated antimicrobial effects [2]. The free base N,4-dimethylpyridin-2-amine lacks any published MIC or zone-of-inhibition data.

antibacterial antimicrobial derivative chemistry

Procurement Guidance and Validated Application Scenarios for N,4-Dimethylpyridin-2-amine


Synthetic Intermediate for 2-Aminopyridine-Derived Heterocycles

N,4-Dimethylpyridin-2-amine may serve as a building block for the synthesis of more complex heterocyclic systems via N-alkylation, acylation, or transition metal-catalyzed coupling reactions. The secondary amine at position 2 provides a handle for further functionalization. However, users should verify compatibility with their specific synthetic protocols, as the compound's reactivity profile is not documented in peer-reviewed synthetic methodology studies. Alternative scaffolds such as 2-amino-4-methylpyridine (CAS 695-34-1) offer more extensively characterized synthetic utility.

Negative Control or Reference Standard for DMAP-Mediated Catalysis Studies

Given its structural similarity yet distinct functional group arrangement relative to DMAP (CAS 1122-58-3), N,4-dimethylpyridin-2-amine could theoretically serve as a negative control in catalytic acylation experiments to confirm that observed rate enhancement derives specifically from the 4-dimethylamino moiety rather than general aminopyridine basicity. This application is hypothetical and would require user validation.

Structure-Activity Relationship (SAR) Exploration in Aminopyridine Scaffold Optimization

For medicinal chemistry programs targeting enzymes or receptors with established aminopyridine pharmacophores (e.g., nitric oxide synthases, kinases), this compound may provide a distinct substitution pattern for SAR expansion. The combination of 4-methyl and 2-N-methyl groups creates a steric and electronic profile intermediate between unsubstituted 2-aminopyridine and 4-dimethylaminopyridine. Users should conduct de novo biological screening rather than relying on literature precedent.

Alternative Scaffold Recommendation: 2-Amino-4-methylpyridine (CAS 695-34-1)

For users seeking a 2-aminopyridine scaffold with documented biological activity and synthetic utility, 2-amino-4-methylpyridine represents a more thoroughly characterized alternative. This compound has established use in nNOS inhibitor development [1] and serves as a precursor to antibacterial sulfonamide derivatives [2]. Procurement should prioritize this scaffold unless the specific N-methyl substitution pattern of N,4-dimethylpyridin-2-amine is structurally required for a defined synthetic target.

Technical Documentation Hub

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